4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one
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Overview
Description
4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one is a compound belonging to a class of heterocyclic compounds. These compounds are known for their wide array of applications in different fields, such as medicinal chemistry and materials science, due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes can lead to the formation of this compound, depending on the starting materials and conditions used:
Condensation Reactions: One common method is the condensation of 4-amino-5-(dimethylaminomethylene) cyclopenta[b]thiophene-6-one with trifluoroacetic anhydride. This involves using a base like pyridine to deprotonate the amine, allowing for nucleophilic attack on the anhydride, forming the desired product.
Cyclization Reactions: Another route involves the cyclization of appropriate precursors under acidic or basic conditions. The precursors undergo intramolecular cyclization to yield the target compound.
Industrial Production Methods: Industrial-scale production of this compound often uses similar synthetic routes but optimized for large-scale synthesis. This includes using automated reactors, optimizing solvent use, and ensuring the reaction conditions are scalable. Continuous flow chemistry is one method used to achieve industrial-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may form oxides or more complex structures. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction can lead to the breaking of specific bonds or the addition of hydrogen atoms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: In substitution reactions, functional groups can be replaced by others, depending on the reagents used. For example, nucleophilic substitution with compounds like sodium ethoxide can yield different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Pyridine, sodium ethoxide
Solvents: Methanol, dichloromethane, toluene
Major Products: The major products formed from these reactions include various substituted and derivatized forms of the original compound, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one has numerous applications across different scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown that derivatives of this compound may exhibit bioactivity, making them potential candidates for drug discovery and development.
Medicine: Some derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the materials science field, this compound can be used to create novel materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary depending on the specific application:
Molecular Targets: In biological systems, it may interact with specific proteins or enzymes, altering their function. This interaction can be due to the compound's ability to form hydrogen bonds or hydrophobic interactions with the target molecules.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4-Amino-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one
4-(Acetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one
4-(Trifluoroacetylamino)-5-methylene-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one
By understanding the unique properties and applications of 4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one, researchers can continue to explore its potential in various fields and develop new compounds with improved functionalities.
Properties
IUPAC Name |
N-[(5Z)-5-(dimethylaminomethylidene)-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S/c1-17(2)5-7-8(16-11(19)12(13,14)15)6-3-4-20-10(6)9(7)18/h3-5,8H,1-2H3,(H,16,19)/b7-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVMKIWABGOSPV-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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